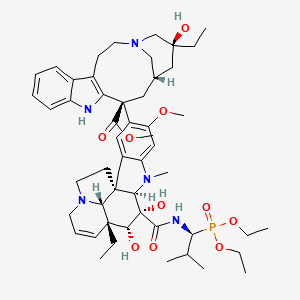
Vinfosiltine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinfosiltine is an aminophosphonate derivative of a vinca alkaloid with potential antineoplastic activity. This compound exerts its antineoplastic action just like its parent compound, vinblastine, by immobilizing tubulin molecules, thereby interrupting microtubule assembly/disassembly dynamics. As a result, this compound prevents mitotic spindle formation and leads to cell cycle arrest in metaphase.
Wissenschaftliche Forschungsanwendungen
Folate Receptor Targeting in Cancer Treatment
Vinfosiltine, known as vintafolide (EC145), plays a crucial role in targeting cancer cells by exploiting the overexpression of folate receptors (FRs), particularly in ovarian cancer cells. It functions as a folate-desacetylvinblastine monohydrazide conjugate, delivering the drug directly into the cytoplasm of cancerous cells through endocytosis, facilitated by the FR-α. This method showcases high specificity and has shown promising results in clinical trials, especially for platinum-resistant ovarian cancer, marking it as a significant advancement in targeted cancer therapy (Luyckx et al., 2014). Furthermore, vintafolide's mechanism of action and the characteristics of FRα in ovarian cancer provide a solid foundation for its application, supported by favorable results from clinical trials on platinum-resistant ovarian cancer (Walters et al., 2013).
Catharanthus Alkaloids and Biotechnological Advances
This compound, particularly its component vinblastine, is part of the Catharanthus alkaloids, which have been extensively studied for their anticancer properties. These alkaloids, including vinblastine and vincristine, have sparked significant interest in biotechnological research, leading to advancements in alternative production systems, such as in vitro culture of C. roseus cells. This research paves the way for enhancing the production levels of these alkaloids or their precursors in other organisms like yeast, offering new horizons in cancer treatment and drug development (van der Heijden et al., 2004).
Vinpocetine: A Derivative with Cardiovascular and Neurological Applications
Vinpocetine, a derivative of vincamine and related to this compound, has been utilized in treating cerebrovascular disorders like stroke and dementia. Its safety profile and emerging novel functions in cardiovascular diseases such as atherosclerosis, obesity, and pathological cardiac remodeling have expanded its application scope. The protective effects and molecular mechanisms of vinpocetine provide valuable insights into its potential broader usage against cardiovascular diseases (Zhang & Yan, 2020). Moreover, vinpocetine's neuroprotective action and its role in enhancing brain circulation and metabolism make it a subject of interest in the treatment of cognitive dysfunctions associated with poor brain circulation or dementia-related diseases (McDaniel, Maier, & Einstein, 2003).
Eigenschaften
Molekularformel |
C51H72N5O10P |
|---|---|
Molekulargewicht |
946.1 g/mol |
IUPAC-Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-[[(1S)-1-diethoxyphosphoryl-2-methylpropyl]carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+/m1/s1 |
InChI-Schlüssel |
BOELCLFVOBIXIF-ZUKHZXGLSA-N |
Isomerische SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N[C@H](C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O |
Synonyme |
1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate S 12362 S 12363 S-12362 S-12363 vinxaltine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



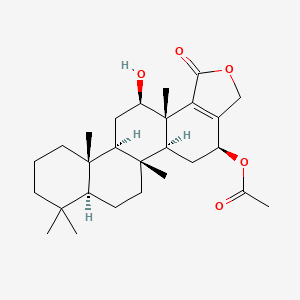



![(E)-4-[12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1240200.png)
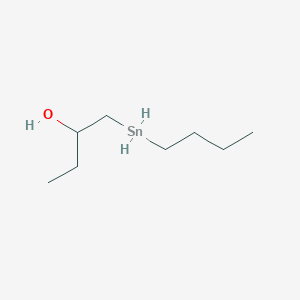
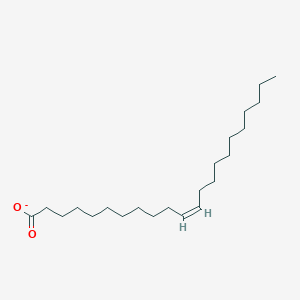
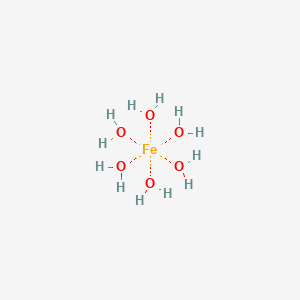
![(13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B1240208.png)
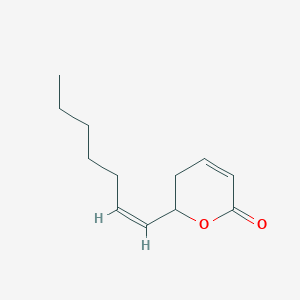
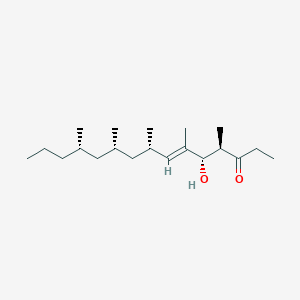
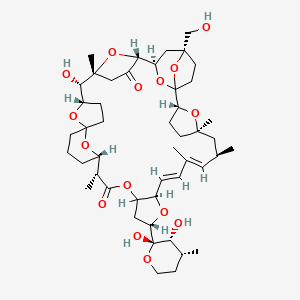
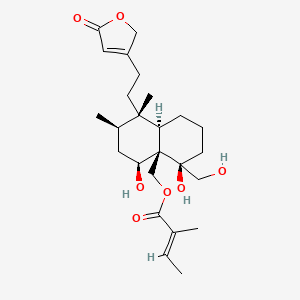
![4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1240219.png)